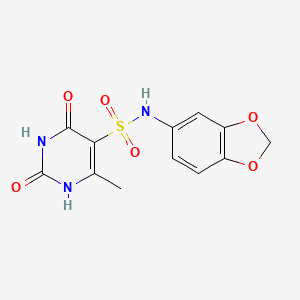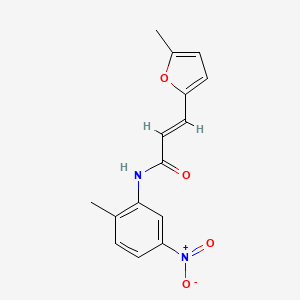![molecular formula C18H18N4O2S B5613519 2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)
2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridine and thieno[2,3-b]pyridine derivatives containing the 1,2,3-triazole moiety involves reactions of specific precursors with hydrazonoyl halides and active methylene compounds. For instance, Abdelhamid et al. (2012) synthesized derivatives through the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one with hydrazonoyl halides and active methylene compounds, leading to various substituted pyridines and thieno[2,3-b]pyridines (Abdelhamid et al., 2012).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds, such as the Hg(II) complex with similar moieties, have been elucidated using X-ray diffractometry, demonstrating the complexity and versatility of these molecules in forming diverse structures (Castiñeiras et al., 2018).
Chemical Reactions and Properties
The compound's chemical reactivity includes its ability to undergo intramolecular oxidative N-N bond formation, facilitating the synthesis of biologically important structures such as 1,2,4-triazolo[1,5-a]pyridines (Zheng et al., 2014). These reactions highlight the compound's potential for generating diverse and complex heterocyclic structures.
Physical Properties Analysis
The crystal structures and packing arrangements of derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been characterized, revealing trends in intermolecular contact patterns and packing arrangements. This analysis provides insights into the crystallization behavior of these compounds, indicating a consistency in structural features across different derivatives (Tawfiq et al., 2014).
Chemical Properties Analysis
Synthetic routes to related compounds involve diverse chemical reactions, demonstrating the chemical versatility of the pyridine and triazole moieties. The synthesis, characterization, and evaluation of derivatives have shed light on their antimicrobial and antitumor activities, suggesting potential applications in medicinal chemistry (Elewa et al., 2021).
properties
IUPAC Name |
3-[(2-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)methyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24)11-9-14(13-25)12-17-20-18(16-8-4-5-10-19-16)21-22(17)15-6-2-1-3-7-15/h1-8,10,14H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYHAAPFMJVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5613445.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)
![1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5613452.png)
![N'-[(5-bromo-2-furyl)methylene]isonicotinohydrazide](/img/structure/B5613459.png)

![2-propyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5613480.png)

![4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)
![2-(4-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5613492.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5613505.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)
![ethyl 5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613538.png)